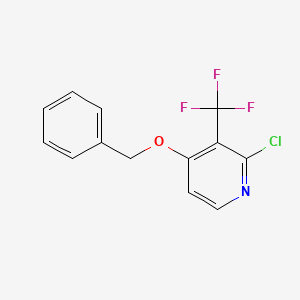

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with benzyloxy, chloro, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2-chloro-3-(trifluoromethyl)pyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be used for the reduction of the pyridine ring.

Major Products

Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dihydropyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine derivatives have been investigated for their potential as antimicrobial agents . Studies indicate promising antibacterial activity, which positions these compounds as candidates for drug development.

- Synthesis : The compound can be synthesized via nucleophilic aromatic substitution or other synthetic routes.

- Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed to characterize the synthesized compounds.

Case Study: Antibacterial Activity

In vitro evaluations using the microbroth dilution method demonstrated that certain derivatives exhibited significant antibacterial effects against various pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Agrochemical Research

The compound also shows potential in agrochemical applications , particularly as herbicides, fungicides, or insecticides. The presence of the trifluoromethyl group may enhance the biological activity of these derivatives.

- Bioassays : Efficacy against specific pests (weeds, fungi, insects) is assessed through bioassays.

- Formulation Development : Formulations such as emulsifiable concentrates or granules are explored for practical agricultural applications.

Case Study: Herbicidal Activity

Research involving the testing of derivatives against common agricultural pests indicated that certain formulations led to effective weed control, demonstrating the potential for sustainable agricultural practices.

Comparative Analysis of Structural Derivatives

The following table summarizes notable derivatives of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl)pyridine | Lacks benzyloxy group | More reactive due to absence of stabilizing groups |

| 4-Benzyloxy-2-fluoropyridine | Contains fluorine instead of chlorine | Different electronic properties affecting reactivity |

| 4-(Benzyloxy)-3-bromopyridine | Contains bromine instead of chlorine | Higher reactivity due to better leaving group |

This comparative analysis highlights the unique balance between stability and reactivity in this compound due to its functional groups.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzyloxy group can interact with hydrophobic pockets in target proteins, while the chloro group may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Benzyloxy)-2-chloro-3-methylpyridine

- 4-(Benzyloxy)-2-chloro-3-fluoromethylpyridine

- 4-(Benzyloxy)-2-chloro-3-difluoromethylpyridine

Uniqueness

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Activité Biologique

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C13H9ClF3NO

- Molecular Weight : 287.66 g/mol

- CAS Number : 1254981-27-5

The compound features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and a trifluoromethyl group, which contribute to its unique electronic properties and biological activity.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving nucleophilic aromatic substitution:

- Reagents : Benzyl alcohol and sodium hydride in N,N-dimethylformamide (DMF).

- Conditions : The reaction is conducted at 0 °C under an inert atmosphere.

- Yield : Approximately 50% yield can be obtained through purification methods such as silica gel column chromatography .

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro evaluations using the microbroth dilution method showed promising antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 10 µg/mL |

These findings suggest that derivatives of this compound could be developed into effective antibacterial agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through electronic effects, while the benzyloxy group may participate in π-π interactions with aromatic residues in proteins.

Case Studies

- Anticancer Activity : A study investigating similar compounds found that derivatives of pyridine exhibited significant growth inhibition against multiple cancer cell lines. For instance, compounds with substituents similar to those in this compound showed IC50 values as low as 0.49 µM against V600EBRAF, a common target in cancer therapy .

- Agrochemical Applications : Research has also explored the use of this compound in agrochemical formulations, indicating potential applications as herbicides or fungicides due to its biological activity against plant pathogens.

Propriétés

IUPAC Name |

2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMBMVNNRFKZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.